N-(5-Methylisoxazol-3-yl)butyramide
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Overview
Description
Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol This compound is characterized by the presence of a butanamide group attached to a 5-methyl-3-isoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) typically involves the reaction of 5-methyl-3-isoxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(3-isoxazolyl)-: Lacks the methyl group at the 5-position of the isoxazole ring.
Butanamide, N-(5-methyl-4-isoxazolyl)-: Has the methyl group at the 4-position instead of the 5-position.
Butanamide, N-(5-methyl-3-thiazolyl)-: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
Butanamide, N-(5-methyl-3-isoxazolyl)- (9CI) is unique due to the presence of the 5-methyl-3-isoxazolyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-8(11)9-7-5-6(2)12-10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
LDGOGFXHKZUPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
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